(4-(Hexylcarbamoyl)phenyl)boronic acid

Description

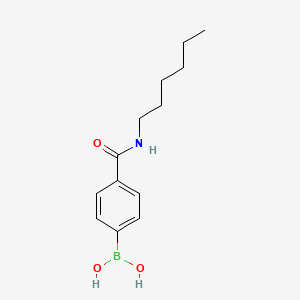

(4-(Hexylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a hexylcarbamoyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name |

[4-(hexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-2-3-4-5-10-15-13(16)11-6-8-12(9-7-11)14(17)18/h6-9,17-18H,2-5,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDNMUSZDAHAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hexylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with hexyl isocyanate to form the corresponding hexylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions: (4-(Hexylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Bases: such as potassium carbonate for borylation reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation reactions.

Substituted carbamoyl derivatives: from nucleophilic substitution.

Scientific Research Applications

(4-(Hexylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-(Hexylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, inhibiting their activity . The hexylcarbamoyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Phenylboronic acid: Lacks the hexylcarbamoyl group, making it less hydrophobic and less specific in certain applications.

4-Carboxyphenylboronic acid: Contains a carboxyl group instead of a hexylcarbamoyl group, leading to different reactivity and solubility properties.

3-Formylphenylboronic acid: Features a formyl group, which alters its electronic properties and reactivity compared to (4-(Hexylcarbamoyl)phenyl)boronic acid.

Uniqueness: this compound is unique due to its combination of a boronic acid group and a hexylcarbamoyl group, providing a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring specific interactions with both hydrophilic and hydrophobic environments .

Biological Activity

(4-(Hexylcarbamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Boronic acids, including this compound, interact with various biological targets through reversible covalent bonding, particularly with diols and amino groups in proteins. This interaction can modulate enzyme activities and influence cellular uptake processes .

1. Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives possess significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on MCF-7 breast cancer cells with an IC value indicating substantial potency .

2. Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Research indicates that this compound can effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli, with effective concentrations noted around 6.50 mg/mL .

3. Antioxidant Activity

The antioxidant potential of this boronic acid derivative has been assessed using various assays, including DPPH and ABTS radical scavenging methods. The compound displayed significant antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

Table 1: Summary of Biological Activities

Synthesis and Formulation

The synthesis of this compound typically involves the reaction of phenylboronic acid with hexylcarbamide under controlled conditions to yield the desired compound with high purity and yield . This compound can be incorporated into various formulations, including creams and gels, enhancing their therapeutic efficacy through improved bioavailability.

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Antimicrobial Treatments : In formulations targeting bacterial infections.

- Cosmetics : Due to its antioxidant properties, it may be beneficial in skincare products aimed at reducing oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-(Hexylcarbamoyl)phenyl)boronic acid and optimizing reaction yields?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or functionalization of pre-existing boronic acid derivatives. For example, coupling 4-bromo-N-hexylbenzamide with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80°C for 12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimization includes adjusting stoichiometry (1.2 eq boronate ester), catalyst loading (5 mol%), and inert atmosphere to minimize oxidation . Yields >70% are achievable with rigorous exclusion of moisture.

Q. What safety precautions are critical when handling phenylboronic acid derivatives in laboratory settings?

- Methodological Answer : Key precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols (P501) .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize phenylboronic acid derivatives using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include boronic acid protons (δ 8.0–8.2 ppm, broad) and carbamoyl groups (δ 2.5–3.5 ppm for alkyl chains; δ 165–170 ppm in ¹³C). For example, 4-(methylthio)phenyl boronic acid shows aromatic protons at δ 7.86 (d, J = 8.5 Hz) and δ 7.34 (d) .

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and C=O (carbamoyl, ~1680 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₉BNO₃: calc. 260.1467) .

Advanced Research Questions

Q. What computational approaches are employed to predict the structural and electronic properties of phenylboronic acids?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond angles (B-C~120°), partial charges (boron: +0.35 e), and spectral properties. Software like SPARTAN’14 models vibrational frequencies (IR) and NMR chemical shifts with <5% deviation from experimental data . Applications include designing probes with optimized HOMO-LUMO gaps for sensing (e.g., QCy-BA in H₂O₂ detection) .

Q. How does the structure of phenylboronic acid derivatives influence their biological activity, such as enzyme inhibition?

- Methodological Answer : Substituents on the phenyl ring modulate bioactivity:

Q. What methodologies are used to study the dynamic responsiveness of boronic acid-based probes to biochemical stimuli?

- Methodological Answer :

- Time-Resolved NMR : Monitor H₂O₂-triggered cleavage of boronic esters (e.g., QCy-BA → QCy-DT) via disappearance of δ 5.10 ppm (O–CH₂) and emergence of δ 5.20 ppm (quinone methide) .

- Fluorescence Spectroscopy : Track emission shifts (e.g., λₑₓ 400 nm → λₑₘ 550 nm) upon analyte binding. For glucose sensing, C-dots functionalized with boronic acid show 9–900 μM linear range .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for phenylboronic acid derivatives in complex syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.